Cadmium bis(nonylphenolate)

Description

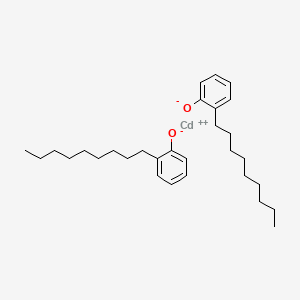

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84878-48-8 |

|---|---|

Molecular Formula |

C30H46CdO2 |

Molecular Weight |

551.1 g/mol |

IUPAC Name |

cadmium(2+);2-nonylphenolate |

InChI |

InChI=1S/2C15H24O.Cd/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |

InChI Key |

VBAVXGAIISNHIY-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Cd+2] |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations for Cadmium Ii Nonylphenolate Formation

General Synthetic Methodologies for Cadmium(II)-Phenolate and Related Complexes

The creation of cadmium(II) complexes, including phenolates, relies on well-established coordination chemistry techniques. These methods often involve the reaction between a cadmium salt and a ligand in a suitable solvent system. The specific conditions can be tuned to control the final product's structure and purity. For instance, the synthesis of various cadmium(II) complexes has been achieved using ligands like Schiff bases, which, like phenolates, often contain oxygen and nitrogen donor atoms that readily coordinate with the cadmium ion. researchgate.netresearchgate.netnih.gov

Solvent extraction, or liquid-liquid extraction, is a powerful technique for the separation and purification of metal complexes, including those of cadmium. nih.gov This method operates by exploiting the differential solubility of a target compound between two immiscible liquid phases, typically an aqueous phase containing the initial metal ions and an organic phase containing a specific extractant ligand. nih.govnih.gov The ligand complexes with the metal ion, forming a hydrophobic species that is preferentially transferred from the aqueous to the organic phase. nih.govnih.gov The efficiency of this extraction depends on several factors, including the pH of the aqueous phase, the concentration of the ligand, and the nature of the organic solvent. researchgate.net For example, studies on cadmium(II) extraction have utilized various organic solvents, and the choice of solvent can significantly impact the distribution ratio and efficiency of the process. researchgate.netacs.org

Once the cadmium complex is in the organic phase, it can be isolated. One common method is precipitation. This can be induced by changing the conditions of the solution, such as by adding a non-solvent that reduces the complex's solubility, or by evaporating the solvent to increase the concentration past its saturation point, leading to the formation of solid crystals or a precipitate. mdpi.com The selection of solvents is critical; for instance, while some cadmium complexes can be precipitated from acetonitrile, using solvents like ethanol (B145695) or acetone (B3395972) may yield more crystalline products. mdpi.com

Table 1: Factors Influencing Solvent Extraction of Cadmium Complexes

| Parameter | Influence on Extraction | Example from Research | Citation |

| Aqueous Phase pH | Affects ligand protonation and metal speciation, determining the optimal range for complex formation. | Optimum pH for Cd2+ extraction with a specific azo-ligand was found to be 10. | researchgate.net |

| Extractant/Ligand | The chemical nature of the ligand determines the stability and hydrophobicity of the resulting complex. | 2-pyridyl ketoximes have shown excellent extraction ability for Cd(II) due to their chelating nature. | mdpi.com |

| Organic Solvent | The solvent (diluent) solubilizes the ligand and the metal complex, affecting extraction efficiency. | Chloroform or hydrocarbons mixed with decan-1-ol have been used effectively as organic phases. | nih.gov |

| Anion Concentration | Can influence the formation of aqueous-phase metal-halide species, competing with the desired extraction. | In halide media, the extraction of Cd(II) is strongly dependent on the halide concentration, which affects aqueous speciation. | acs.org |

The foundation of synthesizing a specific cadmium complex lies in the selection of the appropriate precursors: the cadmium source and the ligand.

Ligand Design: The ligand is arguably the most critical component, as it dictates the coordination environment and ultimately the structure and properties of the final complex. For Cadmium bis(nonylphenolate), the ligand is the nonylphenolate anion. Phenolates, in general, are effective ligands for metal ions. The design of more complex ligands, such as Schiff bases, has received considerable attention for synthesizing stable transition metal compounds. researchgate.netresearchgate.net These ligands are often polydentate, meaning they can bind to the metal ion at multiple points, leading to highly stable chelate structures. researchgate.net The donor atoms within the ligand, typically nitrogen, oxygen, or sulfur, use their lone pairs of electrons to form coordinate bonds with the cadmium(II) ion. researchgate.netresearchgate.net

Cadmium Precursors: The choice of the cadmium precursor is also vital. Typically, simple cadmium salts are used, which dissociate in solution to provide Cd(II) ions for complexation. Common precursors include cadmium halides (CdCl₂, CdBr₂), cadmium nitrate, or cadmium acetate (B1210297). researchgate.netnih.govacs.org The anion of the salt can sometimes influence the final product or participate in the coordination sphere. More specialized precursors, such as organometallic cadmium compounds, can also be employed in certain synthetic routes. For example, the synthesis of a terminal cadmium hydride complex utilized [κ3-TismPriBenz]CdN(SiMe₃)₂ as a precursor. nsf.gov The preparation method of the cadmium precursor itself can also impact the subsequent synthesis of the final complex. chemrxiv.org

Table 2: Common Precursors in Cadmium(II) Complex Synthesis

| Precursor Type | Examples | Role in Synthesis | Citation |

| Cadmium Salts | CdCl₂, Cd(NO₃)₂, Cd(ClO₄)₂·6H₂O, CdBr₂·4H₂O | Source of Cd(II) ions for coordination with the ligand. | researchgate.netresearchgate.netacs.org |

| Ligands (General) | Schiff Bases, Benzimidazole derivatives, Pyridyl Oximes | Provide donor atoms (N, O, S) to coordinate with the Cd(II) center, forming the complex. | researchgate.netmdpi.comnih.gov |

| Phenolate (B1203915) Ligands | 2-hydroxy-1-naphthoate, Nonylphenolate | Anionic oxygen donor ligands that form stable complexes with Cd(II). | researchgate.net |

| Organometallic Cd Precursors | [κ3-TismPriBenz]CdN(SiMe₃)₂ | Used in more specialized syntheses to access specific functionalities, like Cd-H bonds. | nsf.gov |

Exploration of Reaction Kinetics and Thermodynamic Factors Influencing Cadmium bis(nonylphenolate) Synthesis

Reaction Kinetics: The rate at which the cadmium complex forms depends on several factors, including temperature, concentration of reactants, and the solvent used. For instance, studies on the synthesis of CdS nanocrystals from cadmium bis(phenyldithiocarbamate) (Cd(PDTC)₂) showed that the precursor decomposes to form CdS at temperatures above 60°C, with an optimal temperature for shell growth identified at 80°C. researchgate.net Similarly, the conversion of cadmium carboxylate precursors is highly dependent on temperature and the supramolecular structure of the precursor itself; lamellar structures were found to dissolve and react faster than amorphous ones. chemrxiv.org These findings highlight that the physical state and dissolution kinetics of the cadmium precursor are critical rate-limiting factors. chemrxiv.orgresearchgate.net Monitoring reactions using techniques like ³¹P NMR and absorption spectroscopy has been crucial in elucidating the reaction pathways and understanding how co-products are formed alongside the desired complex. nih.govfigshare.com

Theoretical Approaches to Predicting Synthesis Outcomes and Reaction Energetics for Cadmium(II) Phenolate Complexes

Theoretical and computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems, including the synthesis of cadmium complexes. Density Functional Theory (DFT) is a prominent method used to model the electronic structure, geometry, and energetics of these compounds. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Cadmium Bis Nonylphenolate and Analogues

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy) for Ligand-Metal Coordination Analysis

Vibrational spectroscopy is a powerful tool for probing the coordination of the nonylphenolate ligand to the cadmium center. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information on the molecular vibrations that are sensitive to changes in bond strength and symmetry upon complexation. mt.com

The key vibrational modes for analyzing ligand-metal coordination in metal phenolate (B1203915) complexes are the C-O stretching vibration of the phenolate group and the metal-oxygen (M-O) stretching vibration. nih.govnih.gov In a free nonylphenol ligand, the C-O stretch appears at a certain frequency. Upon deprotonation and coordination to the cadmium ion, the C-O bond order changes, typically resulting in a shift of this band. For instance, in various metal phenolate complexes, the C-O stretching vibration is observed in the range of 1285-1309 cm⁻¹. nih.govacs.org

The most direct evidence of coordination is the appearance of new vibrational bands at lower frequencies, which are attributed to the stretching of the newly formed Cadmium-Oxygen (Cd-O) bonds. These M-O stretching frequencies in metal phenolate analogues are typically found in the 400-650 cm⁻¹ region. nih.govnih.gov

Additionally, the aromatic C=C stretching vibrations of the phenol (B47542) ring, usually appearing in the 1400-1650 cm⁻¹ range, can experience shifts upon coordination, reflecting the electronic redistribution within the ligand upon binding to the metal center. nih.govresearchgate.net The presence of the long nonyl chain will be evident from the characteristic C-H stretching and bending vibrations around 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Table 1: Typical Vibrational Frequencies for Metal Phenolate Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(C-H) aliphatic | 2850-2960 | Indicates presence of the nonyl chain. |

| ν(C=C) aromatic | 1400-1650 | Shift upon coordination indicates electronic changes in the phenolate ring. nih.govresearchgate.net |

| ν(C-O) | 1285-1309 | Shift from free ligand value confirms involvement of phenolic oxygen in bonding. nih.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable technique for determining the molecular structure of diamagnetic complexes in solution. libretexts.org Since Cadmium(II) has a d¹⁰ electronic configuration, its complexes are diamagnetic, making them highly suitable for NMR analysis. researchgate.net

¹H NMR: The ¹H NMR spectrum of Cadmium bis(nonylphenolate) is expected to show distinct signals for the protons of the nonyl group and the aromatic protons of the phenolate ring. The aliphatic protons of the nonyl chain would appear in the upfield region (typically 0.8-2.5 ppm), with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm and the methylene (B1212753) protons appearing as a series of multiplets. The aromatic protons on the phenolate ring would be found in the downfield region (typically 6.5-8.0 ppm). Coordination to the cadmium center can cause a chemical shift in the aromatic protons, particularly those ortho to the oxygen atom, due to changes in the electronic environment. unipa.it

¹³C NMR: The ¹³C NMR spectrum provides complementary information. It will display signals for each unique carbon atom in the nonyl chain and the phenolate ring. The chemical shifts of the carbon atoms, especially the aromatic carbon directly bonded to the oxygen (C-O), are sensitive to coordination. This carbon signal is expected to shift upon complexation compared to the free nonylphenol ligand. researchgate.net The numerous signals in the aliphatic region (around 14-40 ppm) would confirm the structure of the nonyl group. sigmaaldrich.com

Table 2: Expected NMR Chemical Shift Ranges for Cadmium bis(nonylphenolate)

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aliphatic (nonyl chain) | 0.8 - 2.5 | Confirms the alkyl chain structure. carlroth.com |

| ¹H | Aromatic (phenyl ring) | 6.5 - 8.0 | Shifts indicate coordination and substitution pattern. unipa.it |

| ¹³C | Aliphatic (nonyl chain) | 14 - 40 | Provides detailed information on the nonyl group's carbon skeleton. sigmaaldrich.com |

| ¹³C | Aromatic (phenyl ring) | 115 - 165 | Shifts of specific carbons confirm coordination. researchgate.net |

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopies for Electronic Structure and Excited State Properties

UV-Visible (UV-Vis) and photoluminescence spectroscopies are used to investigate the electronic transitions and excited-state properties of the complex.

UV-Vis Spectroscopy: The UV-Vis spectrum of Cadmium bis(nonylphenolate) is expected to be dominated by intraligand π→π* transitions associated with the aromatic phenolate rings. These typically result in strong absorption bands in the ultraviolet region, generally below 350 nm. sfu.ca In some transition metal phenolate complexes, weaker Ligand-to-Metal Charge Transfer (LMCT) bands can appear at lower energies (longer wavelengths). nih.govacs.org For a d¹⁰ metal like Cd(II), LMCT transitions are less common and would occur at very high energy, likely being obscured by the more intense intraligand bands. The primary use of UV-Vis for this complex would be for quantitative analysis and to confirm the integrity of the phenolate ligand.

Photoluminescence Spectroscopy: Many cadmium complexes are known to be luminescent, a property that is highly dependent on the nature of the ligand and the coordination geometry. nsu.ru Upon excitation, often at a wavelength corresponding to an absorption band, Cadmium bis(nonylphenolate) may exhibit fluorescence or phosphorescence. The emission spectrum can provide insights into the rigidity of the complex and the nature of its excited states. The nonylphenolate ligand itself may be luminescent, and changes in its emission properties (e.g., wavelength shift, intensity change) upon coordination to cadmium can be used to study the complex formation.

Mass Spectrometry (e.g., Gas Chromatography-Mass Spectrometry, Electrospray Ionization-Mass Spectrometry) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the fragmentation pathways of a compound. For a metal complex like Cadmium bis(nonylphenolate), which has low volatility, Electrospray Ionization (ESI-MS) is a more suitable technique than Gas Chromatography-Mass Spectrometry (GC-MS).

In an ESI-MS experiment, one would expect to observe the molecular ion or related adducts. The analysis would aim to identify a peak corresponding to the mass of the intact complex, [Cd(C₁₅H₂₃O)₂]⁺, or a related species formed in the ion source. The isotopic pattern of cadmium, which has several naturally occurring isotopes, would provide a definitive signature for the presence of the metal in the observed ions.

The fragmentation pattern can also provide structural information. Common fragmentation pathways for such complexes include the sequential loss of the ligands. For Cadmium bis(nonylphenolate), expected fragment ions would correspond to:

[Cd(C₁₅H₂₃O)]⁺: Loss of one nonylphenolate radical.

[C₁₅H₂₄O]⁺: The protonated free nonylphenol ligand.

These fragmentation data help to piece together the structure of the parent complex and confirm the identity of its constituent parts.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com A successful crystallographic analysis of Cadmium bis(nonylphenolate) would provide precise information on:

Coordination Geometry: The Cd(II) ion, with its d¹⁰ configuration, does not have a ligand-field stabilization preference and can adopt various coordination numbers and geometries, most commonly four-coordinate (tetrahedral) or six-coordinate (octahedral). researchgate.netnih.gov

Bond Lengths and Angles: The precise distances of the Cd-O bonds and the angles around the cadmium center (O-Cd-O) would be determined.

Molecular Packing: The arrangement of the molecules in the crystal lattice, including any intermolecular interactions influenced by the long nonyl chains, would be revealed.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be used for material identification and purity assessment. govinfo.gov For Cadmium bis(nonylphenolate), a PXRD pattern would be characteristic of its specific solid-state form.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition Pathways and Stability Profiling

Thermal analysis techniques like TGA and DTA are essential for evaluating the thermal stability and decomposition behavior of materials. ontosight.ai

Thermogravimetric Analysis (TGA): A TGA curve plots the mass of a sample as a function of temperature. For Cadmium bis(nonylphenolate), the TGA thermogram would likely show a stable region at lower temperatures, followed by one or more decomposition steps at elevated temperatures. nih.gov A typical decomposition might involve the loss of the two nonylphenolate ligands, leaving a final residue of cadmium oxide (CdO). The percentage of weight loss at each step can be compared with the calculated theoretical values to confirm the decomposition pathway. For instance, the degradation of similar metal complexes often begins in the range of 200-400 °C. scirp.orgresearchgate.net

Differential Thermal Analysis (DTA): The DTA curve measures the temperature difference between the sample and a reference material, revealing whether decomposition processes are endothermic or exothermic. researchgate.net Sharp endothermic peaks often correspond to melting, while broader exothermic peaks usually indicate the decomposition and oxidation of the organic ligands. nih.govscirp.org

Table 3: Hypothetical Thermal Decomposition Data for Cadmium bis(nonylphenolate)

| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Assignment |

|---|---|---|---|

| < 250 | — | — | Stable region |

| 250 - 450 | ~79% | Exothermic | Decomposition and loss of organic ligands. scirp.orgresearchgate.net |

Note: The temperature ranges are illustrative and based on general data for metal-organic complexes.

Other Advanced Characterization Techniques (e.g., Scanning Electron Microscopy for morphology, Extended X-ray Absorption Fine Structure for coordination environment in related systems)

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of the solid material. For a powdered sample of Cadmium bis(nonylphenolate), SEM images could reveal the particle size, shape, and surface texture. scirp.org In related cadmium sulfide (B99878) systems formed from precursors, for example, microscopy has been used to observe the formation of nanorods and other structures. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a powerful technique for determining the local atomic environment around a specific element, in this case, cadmium. It is particularly valuable for non-crystalline or amorphous materials where single-crystal XRD is not possible. nih.gov An EXAFS analysis of Cadmium bis(nonylphenolate) would provide highly accurate information on the average Cd-O bond distance and the coordination number (the number of oxygen atoms directly bonded to each cadmium atom), confirming the local structure around the metal center.

Coordination Chemistry Principles Governing Cadmium Bis Nonylphenolate Stability and Reactivity

Chelation and Denticity of Nonylphenolate Ligands in Cadmium Complexes

The term denticity refers to the number of donor atoms a single ligand uses to bind to a central metal ion. fiveable.mewikipedia.org Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). libretexts.org The nonylphenolate ligand in Cadmium bis(nonylphenolate) is considered monodentate, coordinating to the cadmium atom through a single donor site: the negatively charged oxygen of the phenolate (B1203915) group. nih.govarabjchem.org

Chelation is a specific type of bonding that involves a polydentate ligand binding to a metal ion through two or more donor atoms, forming a stable ring structure. fiveable.me Since nonylphenolate is a monodentate ligand, it cannot form such a chelate ring. The stability of Cadmium bis(nonylphenolate) is therefore not enhanced by the "chelate effect," which provides extra thermodynamic stability to complexes with polydentate ligands. wikipedia.org The complex consists of a central cadmium ion coordinated by two separate nonylphenolate ligands.

Stereochemistry and Geometry of Cadmium-Nonylphenolate Coordination Spheres (e.g., pseudo tetrahedral coordination)

The Cd(II) ion is known for its flexible coordination sphere, capable of adopting coordination numbers ranging from two to eight, with four, five, and six being the most common. libretexts.org The absence of ligand field stabilization energy allows steric and packing forces to be the primary determinants of the final structure. researchgate.net For a simple monomeric molecule of Cadmium bis(nonylphenolate) with two ligands, a linear geometry might be expected, but this is uncommon for Cd(II) in the solid state.

More typically, Cd(II) achieves a higher, more stable coordination number through two primary mechanisms:

Oligomerization : The complex can form dimers or polymers where phenolate oxygen atoms from one unit act as bridging ligands to an adjacent cadmium center. iaea.org This is seen in related cadmium-salicylate complexes where carboxylate oxygens form bridges, resulting in seven-coordinate cadmium centers in a dimeric structure.

Solvent Coordination : If synthesized or present in a coordinating solvent (like water, ethanol (B145695), or DMSO), solvent molecules can bind to the cadmium ion, increasing its coordination number. researchgate.net

A pseudo-tetrahedral geometry is a common and stable arrangement for four-coordinate Cd(II) complexes. dergipark.org.tracs.org In the case of Cadmium bis(nonylphenolate), this could be achieved through dimerization, where each cadmium ion is bound to two nonylphenolate ligands, with some of them acting as bridges to another metal center. Spectroscopic and magnetic data for a related cadmium(II) complex with a bidentate Schiff base ligand derived from a phenol (B47542) also suggested a distorted tetrahedral geometry. dergipark.org.tr

The following table provides representative structural data for a known four-coordinate cadmium complex with phenolate-type (N,O) ligands, illustrating a plausible pseudo-tetrahedral environment.

Table 1: Representative Bond Parameters for a Pseudo-Tetrahedral Cd(II) Complex

Data from a related tetrahedrally distorted copper(II) complex, [Cu(L1)2], where L1 is a phenolate derivative, is used for analogy as specific crystallographic data for Cadmium bis(nonylphenolate) is not publicly available. Cadmium bonds are typically longer than copper bonds.

| Parameter | Description | Typical Value Range | Reference |

|---|---|---|---|

| Coordination Number | Number of donor atoms bonded to Cd(II) | 4 | tandfonline.com |

| Geometry | Spatial arrangement of donor atoms | Distorted Tetrahedral / Tetrahedrally distorted square planar | dergipark.org.trtandfonline.com |

| Cd-O (phenolate) Bond Length | Distance between Cadmium and Oxygen | ~2.00 - 2.30 Å | |

| O-Cd-O Bond Angle | Angle between two coordinating oxygen atoms | 90° - 150° (highly variable in distorted geometries) | tandfonline.com |

| O-Cd-N Bond Angle (in mixed ligand complexes) | Angle between oxygen and another donor atom | ~95° - 160° | tandfonline.com |

Solvent Effects and Solution-Phase Speciation of Cadmium Phenolate Complexes

The structure and reactivity of Cadmium bis(nonylphenolate) can be significantly influenced by the solvent. The species present in the solid state may not be the same as those in solution. scispace.com In solution, a dynamic equilibrium can exist between different forms of the complex, a phenomenon known as speciation. acs.org

In non-coordinating solvents, such as hydrocarbons, the complex may exist as dimers or larger aggregates to satisfy the coordination requirements of the cadmium ion. In coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), methanol, or water, the solvent molecules can directly bind to the Cd(II) center. researchgate.netresearchgate.net This can lead to the breakup of aggregates and the formation of new monomeric species where the solvent molecules complete the coordination sphere, often resulting in tetrahedral or octahedral geometries.

Sequential chemical extraction methods demonstrate how the speciation of cadmium is dependent on the solvent system; for instance, "amino-phenol cadmium" is known to be extractable with 80% ethanol. tandfonline.com The specific species in solution can be studied using various techniques, most notably multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR can track changes in the ligand environment, while ¹¹³Cd NMR is highly sensitive to changes in the coordination number and geometry around the cadmium nucleus. arabjchem.orgacs.orgnih.gov

Theoretical and Computational Modeling of Coordination Interactions and Bonding Characteristics

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the coordination chemistry of cadmium complexes. researchgate.netresearchgate.net These methods allow for the detailed analysis of molecular geometry, electronic structure, and the nature of the metal-ligand bond, which can be difficult to probe experimentally for a d¹⁰ ion.

DFT calculations can be used to:

Optimize Geometry : Predict the most stable three-dimensional structure of the complex, including bond lengths and angles, which can be compared with X-ray crystallography data. researchgate.netresearchgate.net

Analyze Electronic Structure : Calculate the energies and compositions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This analysis helps in understanding charge transfer processes and the reactivity of the complex. acs.orgnih.gov

Simulate Spectra : Predict vibrational (IR) and electronic (UV-Vis) spectra, which aids in the interpretation of experimental spectroscopic data. researchgate.net

Quantify Interactions : Analyze non-covalent interactions and estimate the interaction energy between different components of a system, such as the binding energy of a ligand to the metal center. researchgate.net

Computational studies on related cadmium and phenolate systems provide insight into the bonding characteristics of Cadmium bis(nonylphenolate).

Table 2: Summary of Theoretical Findings for Cadmium-Phenolate Type Complexes

This table summarizes typical data obtained from DFT calculations on cadmium complexes containing phenolate or similar ligands.

| Computational Method | Finding | Implication for Cadmium bis(nonylphenolate) | Reference |

|---|---|---|---|

| DFT Geometry Optimization | Calculated bond lengths and angles show good agreement with experimental X-ray data for related complexes. | Provides confidence in using computational models to predict the structure of Cadmium bis(nonylphenolate). | researchgate.netresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and the nature of the Cd-O bond, confirming significant ionic character with some covalent contribution. | Helps to quantify the electrostatic and covalent components of the metal-ligand interaction. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Calculates electronic transition energies (absorption spectra), assigning them to either ligand-centered or charge-transfer events. | Confirms that visible region absorptions are unlikely and helps assign UV spectra. | nih.govaip.org |

| Atoms in Molecules (AIM) Analysis | Analyzes the electron density to characterize the strength and nature of interactions, including weak intramolecular forces. | Can reveal subtle interactions involving the nonyl group that may influence the overall structure and stability. | acs.org |

Environmental Transformation Pathways and Mechanistic Insights for Cadmium Bis Nonylphenolate

Hydrolysis Mechanisms and Kinetics of Cadmium Phenolate (B1203915) Bonds in Aqueous Systems

The hydrolysis of the cadmium phenolate bond is a critical initial step in the environmental degradation of Cadmium bis(nonylphenolate) in aquatic systems. This process involves the cleavage of the bond between the cadmium metal center and the oxygen atom of the nonylphenolate ligand.

Mechanism: The hydrolysis is generally facilitated by the metallic center. In dinuclear metal complexes, the two metal ions can work cooperatively to bind and activate the target bond for nucleophilic attack. researchgate.net While direct mechanistic studies on Cadmium bis(nonylphenolate) are not extensively available, the principles can be inferred from related metalloenzyme and metal complex chemistry. The cadmium (Cd²⁺) ion acts as a Lewis acid, polarizing the phenolate bond. A water molecule coordinates to the cadmium ion, increasing its acidity and facilitating its deprotonation to form a highly nucleophilic hydroxide (B78521) ion (OH⁻). nih.govrsc.org This metal-bound hydroxide then attacks the electropositive carbon of the phenolate ring or, more likely, facilitates the protonation and departure of the phenolate group, leading to the cleavage of the Cd-O bond. The half-life for the hydrolysis of stable phosphoester bonds can be extremely long (e.g., ~130,000 years) at neutral pH, but metallohydrolases can accelerate this process enormously, highlighting the catalytic power of metal centers like cadmium. rsc.org

Kinetics: The kinetics of hydrolysis are influenced by several factors:

pH: The stability of similar metal-phenolate compounds, like Zinc bis(nonylphenolate), decreases significantly under acidic conditions (pH < 6). Lower pH would likely accelerate the hydrolysis of Cadmium bis(nonylphenolate) by promoting the protonation of the phenolate ligand, making it a better leaving group.

Temperature: Increased temperature generally increases reaction rates.

Presence of Other Ligands: Competing ligands in the water can potentially displace the nonylphenolate group through ligand exchange reactions.

Photolytic Degradation Pathways under Simulated and Natural Environmental Light Conditions

Photolytic degradation, driven by sunlight, is another significant pathway for the transformation of Cadmium bis(nonylphenolate). This process can involve direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment.

Pathways:

Direct Photolysis: Cadmium bis(nonylphenolate) is known to have UV-resisting properties, suggesting it can absorb UV radiation. ontosight.ai This absorption of light energy can excite the molecule to a higher energy state, potentially leading to the homolytic cleavage of the cadmium-phenolate bond, generating phenoxyl and organocadmium radicals.

Indirect Photolysis and Sensitization: The presence of cadmium ions can enhance the photodegradation of other organic compounds. nih.gov In the environment, dissolved organic matter and other photosensitizers can absorb sunlight and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These highly reactive species can attack the nonylphenolate ligand.

Degradation of the Nonylphenol Moiety: Once cleaved from the cadmium center, nonylphenol is subject to further photodegradation. Studies on nonylphenol show that its degradation under visible light can be effectively achieved using photocatalysts, with superoxide (B77818) radicals (•O₂⁻) identified as the main active species in the degradation process. nih.gov The degradation of the aromatic ring and the nonyl side chain leads to the formation of various smaller, more polar intermediates.

Oxidation of Cadmium Sulfide (B99878): While Cadmium bis(nonylphenolate) is not a sulfide, related cadmium compounds like cadmium sulfide (a pigment) are known to undergo photo-oxidative degradation. This process involves the oxidation of the original compound to form cadmium carbonates and highly soluble cadmium sulfates. modernpaintdamageatlas.nl This indicates that under environmental light conditions, transformations involving the cadmium species and other environmental anions are possible.

Common cadmium compounds found in the atmosphere, such as cadmium oxide, are generally resistant to photolytic degradation. canada.ca Therefore, the primary photochemical transformation of Cadmium bis(nonylphenolate) likely involves the degradation of the organic nonylphenolate ligands.

Biotransformation and Biodegradation Potential in Diverse Environmental Compartments

The breakdown of Cadmium bis(nonylphenolate) by microorganisms is a key process in its environmental fate. Biotransformation can lead to detoxification or the formation of other chemical species.

Potential Pathways:

Initial Breakdown: It is unlikely that microorganisms directly metabolize the entire organocadmium complex. Instead, initial abiotic hydrolysis or photolysis likely breaks the compound into its primary constituents: cadmium ions (Cd²⁺) and nonylphenol. The subsequent biodegradation focuses on these individual components.

Biodegradation of Nonylphenol: Nonylphenol is a known endocrine-disrupting chemical, and its biodegradation has been studied. Various bacteria and microalgae have the potential to degrade nonylphenol, using it as a source of carbon and energy. nih.gov This degradation proceeds through the hydroxylation of the aromatic ring followed by ring cleavage and breakdown of the alkyl chain.

Biotransformation of Cadmium: Microorganisms have evolved various mechanisms to resist the toxic effects of heavy metals like cadmium. researchgate.net These mechanisms include:

Extracellular Sequestration: Bacteria can bind cadmium ions to their cell walls, which contain functional groups like carboxyl and phosphate (B84403) groups. researchgate.netresearchgate.net

Intracellular Sequestration: Inside the cell, cadmium can be bound by proteins such as metallothioneins, effectively neutralizing its toxicity. researchgate.net

Efflux Pumps: Some bacteria possess specific efflux systems (e.g., the cadA system) that actively pump cadmium ions out of the cell. researchgate.net

Organocadmium Bioconversion: The biological conversion of cadmium into organocadmium compounds (biomethylation) is not considered a significant environmental pathway, unlike with mercury or lead. researchgate.netusm.my While many synthetic organocadmium compounds exist, there is little evidence for their natural formation. canada.ca

Oxidative Degradation Processes and Radical-Mediated Transformations

Oxidative processes, particularly those involving radical species, contribute significantly to the transformation of Cadmium bis(nonylphenolate) in the environment. These reactions can be initiated by sunlight, chemical oxidants, or biological activity.

Mechanisms:

Radical Formation: The photolytic cleavage of the Cd-O bond can generate phenoxyl radicals. Furthermore, reactions with environmentally prevalent radicals, such as the hydroxyl radical (•OH), can initiate degradation. nih.gov These radical-mediated reactions have become a focal point in understanding chemical transformations. nih.gov

Oxidation of the Phenolic Group: The nonylphenolate ligand is susceptible to oxidation. Under oxidizing conditions, the phenolic group can be transformed into quinone-type structures. This is a common fate for phenolic compounds during environmental degradation.

Radical-Mediated Rearrangements and Cascades: Modern organic chemistry has shown that radical reactions can lead to complex molecular rearrangements and cascades. nih.govnih.govrsc.org Once a radical is formed on the nonylphenolate ligand, it could potentially undergo a series of intramolecular reactions, leading to diverse degradation products.

Role of Enzymes: Oxidoreductase enzymes, such as oxidases and peroxidases produced by microorganisms, can generate radicals to initiate polymerization or degradation reactions. mdpi.com Such enzymes could potentially act on the nonylphenol released from the parent compound, contributing to its breakdown through oxidative coupling or other radical-mediated pathways.

These oxidative pathways result in the fragmentation and transformation of the organic part of the molecule, breaking down the aromatic ring and altering its chemical properties, which in turn affects its toxicity and persistence.

Sorption and Desorption Dynamics on Environmental Matrices (e.g., soil, sediment, particulate matter)

The movement of Cadmium bis(nonylphenolate) and its degradation products in the environment is heavily influenced by their interaction with solid phases like soil, sediment, and suspended particulate matter.

Sorption Mechanisms:

Sorption of Cadmium: After being released through hydrolysis or other degradation pathways, the cadmium ion (Cd²⁺) is subject to sorption. Its mobility in soil is principally determined by pH. canada.ca In acidic soils (pH < 6.0), cadmium is more mobile. canada.caresearchgate.net Sorption increases with higher pH and the presence of organic matter, clay minerals, and hydrous metal oxides. canada.caresearchgate.net Cadmium has a greater affinity for organic matter than for clays. canada.ca

Sorption of Nonylphenol: Nonylphenol is a relatively hydrophobic compound and tends to sorb strongly to soil and sediment, particularly those with high organic carbon content. This sorption reduces its bioavailability and mobility in water.

Sorption of the Parent Compound: As an organometallic compound, Cadmium bis(nonylphenolate) would likely exhibit strong sorption to organic-rich matrices due to the hydrophobic nature of its nonylphenol ligands.

Desorption Dynamics:

Cadmium Desorption: Desorption of cadmium is favored by acidic conditions and an increase in ionic strength. mdpi.com This means that in environments affected by acid rain, previously sorbed cadmium can be remobilized into the soil solution or groundwater. nih.gov However, some studies show that cadmium can be strongly bound, with lower desorption compared to its initial sorption. d-nb.infoscielo.br

Nonylphenol Desorption: The desorption of nonylphenol from sediments is generally slow, indicating its potential for persistence in the solid phase.

The table below summarizes sorption and desorption characteristics for cadmium on various environmental matrices.

| Matrix | Sorption Model | Key Parameter | Finding | Reference |

|---|---|---|---|---|

| Laterite Soil | Pseudo-second-order | R² value | Model best suited the sorption process (R² > 0.99). | fudutsinma.edu.ng |

| Legal Amazon Soils | Competitive Sorption | Sorption Capacity | Sorption of lead was generally superior to cadmium in both single and multi-metal systems. | scielo.br |

| Soil Amendments (Biochar, Humus) | Langmuir/Freundlich | Max Adsorption Capacity (q_max) | Amendments were effective in stabilizing Cd, with q_max values ranging from 7.47 to 17.67 mg/g. | mdpi.com |

| Soil Amendments (Biochar, Humus) | pH and Ionic Strength Effects | Desorption % | Decreasing pH (7 to 1) or increasing ionic strength significantly increased Cd desorption. | mdpi.com |

Speciation Changes and Mobility of Cadmium during Environmental Cycling of the Compound

The degradation of Cadmium bis(nonylphenolate) initiates a complex series of changes in cadmium's chemical form, or speciation, which dictates its mobility and bioavailability. numberanalytics.com

Release and Initial Speciation: The breakdown of the parent compound releases cadmium primarily as the free divalent ion (Cd²⁺). researchgate.net This is a highly mobile and bioavailable form of cadmium. researchgate.net

Influence of Environmental Factors on Speciation and Mobility:

pH: This is the most critical factor. canada.caijsrm.net Under acidic conditions, Cd²⁺ is the dominant species, leading to high mobility. researchgate.net As pH increases, cadmium precipitates as cadmium carbonate (CdCO₃) or cadmium hydroxide (Cd(OH)₂), reducing its mobility. nih.gov

Redox Potential: In oxic (oxygen-rich) environments, Cd²⁺ is stable. In reducing (anoxic) environments, such as deep sediments, cadmium can precipitate as highly insoluble cadmium sulfide (CdS) if sulfide is present, significantly limiting its mobility. nih.gov

Presence of Ligands: In natural waters, Cd²⁺ can form complexes with inorganic ligands like chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and carbonate (CO₃²⁻), and with dissolved organic matter. researchgate.net The formation of soluble complexes, such as CdCl⁺, can keep cadmium in the dissolved phase and enhance its mobility. researchgate.net

Microbial Influence: Microbial activities can indirectly influence cadmium speciation. For instance, microbially induced carbonate precipitation can effectively immobilize cadmium by trapping it within calcium carbonate minerals. nih.gov

The environmental cycling of cadmium released from Cadmium bis(nonylphenolate) involves a continuous interplay between dissolved, sorbed, and precipitated forms. Its relatively high potential for mobilization under common environmental conditions (e.g., moderate acidity) makes it one of the more mobile heavy metals. researchgate.netresearchgate.net This mobility increases the risk of its transport into groundwater and uptake into the food chain. ijsrm.net

Advanced Analytical Methodologies for Detection and Quantification of Cadmium Species in Environmental Research

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Emission Spectrometry (ICP-AES) for Multi-Elemental Analysis

Inductively Coupled Plasma (ICP) techniques are powerful tools for elemental analysis, capable of detecting a wide range of elements simultaneously.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) , also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), uses a high-temperature argon plasma to excite atoms in the sample, causing them to emit light at element-specific wavelengths. The intensity of the emitted light is measured to determine the concentration of each element. ICP-AES is a robust method for multi-element analysis and is less susceptible to matrix effects than ICP-MS, though it is generally less sensitive nih.govresearchgate.net.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) provides exceptional sensitivity and very low detection limits, often parts-per-trillion (ppt). In ICP-MS, the argon plasma ionizes the atoms from the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS is the preferred method for trace and ultra-trace multi-elemental analysis in environmental samples nih.govresearchgate.net. For complex matrices, collision/reaction cells are often used to remove polyatomic interferences that could otherwise obscure the cadmium signal researchgate.net.

As with AAS, analyzing a sample for cadmium content using ICP-AES or ICP-MS requires a digestion step to break down the sample matrix and the Cadmium bis(nonylphenolate) compound into an aqueous solution of cadmium ions nih.gov.

Table 1: Comparison of AAS, ICP-AES, and ICP-MS for Cadmium Analysis

| Technique | Typical Detection Limit | Principle | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Flame AAS | µg/L (ppb) | Atomic Absorption | Cost-effective, simple operation | Lower sensitivity, single-element analysis |

| Graphite Furnace AAS | ng/L (ppt) to µg/L (ppb) | Atomic Absorption | High sensitivity, small sample volume | Slower analysis time, susceptible to matrix effects |

| ICP-AES / ICP-OES | µg/L (ppb) | Atomic Emission | Multi-element capability, robust | Less sensitive than ICP-MS, complex spectra |

| ICP-MS | ng/L (ppt) and lower | Mass Spectrometry | Extremely high sensitivity, multi-element, isotopic analysis | Higher cost, susceptible to matrix and polyatomic interferences |

Electrochemical Methods (e.g., Anodic Stripping Voltammetry) for Cadmium Speciation Analysis

Electrochemical methods are highly sensitive techniques for determining the concentration of trace metal ions. Anodic Stripping Voltammetry (ASV) is one of the most effective electrochemical methods for cadmium detection nih.gov. The process involves two steps:

Deposition Step: Cadmium ions (Cd²⁺) in the sample are preconcentrated onto a working electrode (commonly a mercury film or bismuth film electrode) by applying a negative potential. The cadmium is reduced to its metallic form (Cd⁰) and amalgamates with the electrode.

Stripping Step: The potential is then swept in the positive direction. The deposited cadmium is oxidized (stripped) back into solution (Cd⁰ → Cd²⁺ + 2e⁻). This generates a current peak at a potential characteristic of cadmium, with the peak's height or area being proportional to the cadmium concentration in the sample.

ASV is particularly valuable for speciation analysis because it typically measures the "labile" fraction of cadmium—the free ions and weakly-bound complexes that can dissociate at the electrode surface. It can distinguish these forms from strongly bound or inert cadmium complexes. While ASV is a powerful tool for inorganic cadmium speciation in water, its direct application to a complex organometallic compound like Cadmium bis(nonylphenolate) would not be possible without sample pre-treatment to liberate the cadmium ion nih.gov.

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Capillary Electrophoresis) Coupled with Detection for Cadmium Species

To analyze specific cadmium-containing molecules (speciation), a separation technique must be coupled with a sensitive detector. This "hyphenated" approach is essential for distinguishing different cadmium compounds from each other.

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. For metal speciation, HPLC can be coupled with a detector like ICP-MS (HPLC-ICP-MS). This powerful combination allows for the physical separation of different cadmium compounds (e.g., cadmium bound to different proteins or organic molecules) before they enter the ICP-MS for highly sensitive, element-specific detection researchgate.net. While there are no specific examples found for Cadmium bis(nonylphenolate), this would be the theoretical approach to separate it from other compounds in an extract before quantification.

Capillary Electrophoresis (CE) is another high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. CE can also be coupled with ICP-MS (CE-ICP-MS) and offers advantages like very small sample consumption and high separation efficiency researchgate.net. It is used for separating metalloproteins and other charged metal species.

In Situ Spectroscopic Sensing Approaches for Environmental Cadmium Monitoring (e.g., Mid-FTIR-PLS with Polymer Inclusion Membranes)

Developing sensors for on-site, real-time environmental monitoring is a significant area of research. One novel approach for cadmium detection involves using a Polymer Inclusion Membrane (PIM) as a sensor. A PIM can be designed to selectively extract and preconcentrate metal ions from an aqueous solution.

A study demonstrated a method where cadmium (II) ions were extracted into a PIM. The membrane was then analyzed directly using Mid-Fourier Transform Infrared Spectroscopy (Mid-FTIR) . While the cadmium ion itself is not directly IR-active, its complexation with the carrier molecule within the membrane causes subtle changes in the FTIR spectrum. By applying a chemometric model, such as Partial Least Squares (PLS) regression, a correlation can be established between these spectral changes and the concentration of cadmium in the membrane. This allows for the indirect quantification of cadmium. This technique shows promise for developing portable sensors for cadmium monitoring in water researchgate.net.

Comprehensive Sample Preparation and Matrix Effects Considerations in Environmental Cadmium Analysis

Accurate analysis of trace elements like cadmium is critically dependent on proper sample preparation and management of matrix effects.

Sample Preparation: Since most analytical instruments require a liquid sample, solid matrices such as soil, sediment, or polymers must first be digested. This process typically involves heating the sample with strong acids (e.g., nitric acid, hydrochloric acid) and sometimes oxidizing agents (e.g., hydrogen peroxide) to completely break down the organic matter and dissolve the target analyte nih.govuzh.ch. For a material containing Cadmium bis(nonylphenolate), this digestion would destroy the organic nonylphenolate ligands, leaving only cadmium ions in the resulting solution for analysis. Incomplete digestion can lead to inaccurate, low-biased results.

Matrix Effects: The matrix refers to all other components in a sample apart from the analyte of interest. These components can interfere with the analysis, causing either suppression or enhancement of the analytical signal, leading to inaccurate results.

In GFAAS and ICP , high concentrations of salts or organic matter can affect sample nebulization, atomization, or ionization efficiency nih.govuzh.ch.

In ICP-MS , polyatomic ions formed from the matrix can have the same mass-to-charge ratio as cadmium isotopes, causing spectral interference researchgate.net.

To mitigate matrix effects, analysts use several strategies, including:

Optimizing instrumental parameters.

Diluting the sample to reduce the concentration of interfering species.

Using matrix modifiers in GFAAS uzh.ch.

Employing internal standards.

Using collision/reaction cells in ICP-MS to break up interfering polyatomic ions researchgate.net.

Separating the analyte from the matrix using techniques like solid-phase extraction before analysis.

Applications of Cadmium Ii Nonylphenolate Chemistry in Materials Science Research

Utilization as Precursors for Metal Sulfide (B99878) Nanocrystals (e.g., CdS) via Controlled Decomposition

The synthesis of cadmium sulfide (CdS) nanocrystals is a cornerstone of semiconductor research, with applications ranging from optoelectronics to bio-imaging. A common strategy for producing these nanocrystals is the controlled thermal decomposition of a single-source precursor, a molecule that contains both the cadmium and sulfur elements. However, an alternative approach involves the reaction of a cadmium precursor with a separate sulfur source.

In the context of Cadmium bis(nonylphenolate), its utility as a precursor for CdS nanocrystals would theoretically involve its reaction with a sulfur-containing compound. While no studies directly demonstrate this with Cadmium bis(nonylphenolate), research on other cadmium precursors provides a blueprint for such a process. For instance, cadmium acetate (B1210297) has been used in the presence of various sulfur sources to produce CdS nanoparticles. nih.gov The nonylphenolate ligand in Cadmium bis(nonylphenolate) could potentially act as a capping agent, controlling the growth and preventing the agglomeration of the newly formed CdS nanocrystals. The bulky nonyl groups would provide steric hindrance, a crucial factor in stabilizing nanoparticles.

The controlled decomposition of a cadmium precursor is paramount for achieving monodisperse nanoparticles with desired properties. The temperature and reaction environment would need to be carefully controlled to manage the nucleation and growth phases of the nanocrystals.

Synthesis of Cadmium Oxide Nanoparticles from Cadmium Complexes

The synthesis of cadmium oxide (CdO) nanoparticles is another significant area of materials science, with applications in transparent conductors, sensors, and catalysts. The thermal decomposition of cadmium complexes is a well-established method for producing CdO nanoparticles. researchgate.netmtu.eduksu.edu.saresearchgate.net This process, often referred to as calcination, involves heating the precursor in the presence of oxygen to yield the metal oxide.

Theoretically, Cadmium bis(nonylphenolate) could serve as a precursor for CdO nanoparticles. The thermal decomposition of this compound would lead to the breakdown of the phenolate (B1203915) ligand and the oxidation of the cadmium ion. The nonylphenol byproduct would need to be removed from the final product. The morphology and size of the resulting CdO nanoparticles would be influenced by factors such as the decomposition temperature, heating rate, and the presence of any stabilizing agents.

Research on the thermal decomposition of other organometallic cadmium complexes has shown that the nature of the organic ligand can significantly impact the characteristics of the resulting CdO nanoparticles. researchgate.net The nonylphenolate ligand, with its long alkyl chain, might influence the porosity and surface area of the CdO product.

Exploration of Thin Film Deposition Techniques using Cadmium Phenolate Precursors

The deposition of thin films of cadmium-containing materials is crucial for the fabrication of various electronic and optoelectronic devices, including solar cells. While specific research on the use of Cadmium bis(nonylphenolate) for thin film deposition is not available, the broader class of cadmium phenolates has been mentioned in the context of materials for such applications. epa.gov

Techniques such as chemical vapor deposition (CVD) or solution-based methods could potentially be adapted for Cadmium bis(nonylphenolate). In a solution-based approach, the precursor would be dissolved in a suitable solvent and then coated onto a substrate, followed by a thermal treatment to decompose the precursor and form the desired cadmium-containing film, such as CdO or, with the addition of a sulfur source, CdS. The volatility and decomposition characteristics of Cadmium bis(nonylphenolate) would be critical parameters in determining its suitability for CVD.

Role in the Development of Coordination Polymers and Supramolecular Structures

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, resulting in extended one-, two-, or three-dimensional structures. These materials have potential applications in gas storage, catalysis, and sensing. The synthesis of cadmium-based coordination polymers has been extensively explored, showcasing a wide variety of structures and properties. dntb.gov.uaepa.govmdpi.combohrium.comnih.gov

Regulatory Science and Policy Implications for Cadmium Bis Nonylphenolate in Environmental Management

Analysis of International and National Regulatory Frameworks Governing Cadmium Compounds

A global trend towards comprehensive chemical management has led to the establishment of robust regulatory frameworks that directly or indirectly govern the use of cadmium and its compounds. These regulations aim to protect human health and the environment by controlling the production, importation, and application of potentially hazardous substances.

European Chemicals Agency (ECHA) In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary legislation for chemical control, overseen by ECHA. Cadmium and its compounds are subject to strict regulation under REACH. A key aspect of this is the restriction on their use in various articles. For instance, entry 23 of Annex XVII of REACH forbids the use of cadmium and its compounds in a list of 16 specific synthetic organic polymers (plastic materials) and is under consideration for expansion to all plastic materials. reach24h.com This restriction was implemented due to concerns about environmental release and potential human exposure. ECHA also plays a role in setting occupational exposure limits (OELs) for workplace safety, recommending a limit for cadmium and its inorganic compounds to protect workers from long-term exposure effects. aiha.orgionainteractive.com

United States Environmental Protection Agency (EPA) The U.S. EPA establishes aquatic life criteria under the Clean Water Act to protect water bodies from the adverse effects of pollutants. webharvest.gov The EPA's national recommended ambient water quality criteria for cadmium have been periodically updated to reflect the latest scientific knowledge, with the most recent major update in 2016. epa.govlawbc.comregulations.gov These criteria are based on the concentration of dissolved cadmium, which more accurately reflects its bioavailable fraction. epa.gov For freshwater, the criteria are dependent on water hardness, as the toxicity of cadmium decreases with increasing hardness. lawbc.com Chronic exposure to cadmium can lead to detrimental effects on the growth, reproduction, and development of aquatic organisms. epa.gov

Interactive Table 1: U.S. EPA 2016 Recommended Aquatic Life Criteria for Cadmium

| Water Type | Criterion Type | Value (at 100 mg/L hardness for freshwater) | Details |

| Freshwater | Acute (1-hour average) | 1.8 µg/L | Designed to protect against short-term toxic effects. epa.govlawbc.com |

| Freshwater | Chronic (4-day average) | 0.72 µg/L | Designed to protect against long-term adverse effects. epa.govlawbc.com |

| Saltwater | Acute (1-hour average) | 33 µg/L | The value was lowered from 40 µg/L in the 2001 criteria. epa.govlawbc.com |

| Saltwater | Chronic (4-day average) | 7.9 µg/L | The value was lowered from 8.8 µg/L in the 2001 criteria. epa.govlawbc.com |

Indian Chemicals (Management and Safety) Rules (CMSR) India has drafted the Chemicals (Management and Safety) Rules (CMSR), often referred to as "India REACH," to create a comprehensive system for managing chemicals in the country. cirs-group.comyoutube.comreach24h.com This regulation will apply to all substances manufactured, imported, or placed in Indian territory in quantities exceeding one tonne per annum (TPA). cirs-group.com Under the draft rules, companies are required to notify the relevant authorities of all such substances. cirs-group.com Furthermore, certain priority substances listed in Schedule II of the CMSR require formal registration, which involves submitting a detailed technical dossier. cirs-group.com Cadmium, along with compounds such as cadmium nitrate, cadmium hydroxide (B78521), and cadmium carbonate, is included in this list of priority substances, indicating they will be subject to the highest level of scrutiny once the regulation is enacted. youtube.comindianchemicalregulation.com

Scientific Underpinnings for Environmental Risk Assessment of Cadmium Species and Their Fate in Ecosystems

The regulation of cadmium compounds is built upon a foundation of scientific research into their environmental behavior and potential for ecological harm. Environmental risk assessment provides a systematic framework for evaluating these risks.

The process typically involves comparing the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are unlikely to occur, with the Predicted Environmental Concentration (PEC), the expected concentration in the environment. e-jehs.org The ratio of PEC to PNEC yields a Hazard Quotient (HQ); a value below 1 generally indicates a low level of risk concern. e-jehs.org For cadmium, chronic toxicity data is often used to derive PNEC values for different environmental compartments like water, soil, and sediment. e-jehs.org

The fate and transport of cadmium in ecosystems are complex processes governed by several factors:

Sources: Cadmium enters the environment through both natural processes, such as the weathering of rocks and volcanic activity, and anthropogenic activities. researchgate.netmdpi.com Human sources, including mining, industrial emissions, and the use of phosphate (B84403) fertilizers, are responsible for a significant portion of cadmium contamination. epa.govmdpi.commdpi.com

Mobility and Bioavailability: The movement of cadmium through soil and water is heavily influenced by soil pH, redox conditions, and the presence of organic matter. ijsrm.net It is a non-essential metal with no biological function in aquatic life. epa.gov

Bioaccumulation: Cadmium can be taken up by plants from the soil and can accumulate in aquatic organisms. mdpi.comnih.gov This bioaccumulation, particularly in freshwater organisms, is a primary concern as it provides a pathway for the metal to enter the food chain. nih.gov Evidence for biomagnification (increasing concentration at higher trophic levels) is less consistent. nih.gov

Interactive Table 2: Key Factors Influencing the Environmental Fate of Cadmium

| Factor | Influence on Cadmium's Behavior | Source |

| pH | Affects solubility and adsorption to soil particles; lower pH generally increases mobility. | ijsrm.net |

| Redox Potential | Influences the chemical form (species) of cadmium, which alters its mobility and bioavailability. | ijsrm.net |

| Organic Matter | Can bind with cadmium, either immobilizing it or forming mobile complexes depending on the type of organic matter. | ijsrm.net |

| Adsorption/Desorption | Processes that control the partitioning of cadmium between solid (soil/sediment) and liquid (water) phases. | researchgate.netijsrm.net |

Green Chemistry Principles and the Pursuit of Sustainable Alternatives in Material Stabilization Research

The scientific understanding of cadmium's environmental risks has been a primary driver for the application of green chemistry principles in seeking safer, more sustainable alternatives, particularly in material stabilization. The toxicity associated with traditional lead and cadmium-based stabilizers has spurred significant research and development. researchgate.netpe100plus.com

The core scientific driver for this chemical shift is the desire to replace materials with known hazards with alternatives that have a more benign environmental and health profile, a central tenet of green chemistry. This has led to successful substitutions in major industries.

PVC Stabilization: In Europe, lead and cadmium-based stabilizers for Polyvinyl chloride (PVC) have been largely eliminated. pe100plus.com They have been replaced by systems based on Calcium/Zinc and Calcium Organic compounds, which are considered more environmentally friendly. pe100plus.com This transition was achieved through industry initiative in response to regulatory pressure and market demand for sustainable products. pe100plus.com Other alternatives, such as organotin stabilizers, are also used but are facing increasing scrutiny themselves. pe100plus.com

Soil Stabilization: In geotechnical engineering, there is a growing movement away from traditional stabilizers like cement and lime towards eco-friendly alternatives. lsu.eduijcrt.org Research is focused on utilizing industrial by-products and waste materials, which aligns with the principles of a circular economy. engeolabcc.co.zabibliotekanauki.pl These sustainable alternatives include:

Industrial By-products: Materials like fly ash and rice husk ash have shown promise in improving the mechanical properties of soil. ijcrt.orgbibliotekanauki.pl

Geopolymers: These materials can be synthesized from waste materials like fly ash and offer a low-energy, sustainable alternative to conventional stabilizers. lsu.edu

Natural and Waste Fibers: The use of natural fibers, recycled plastics, and waste tire rubber can enhance soil strength while reducing waste. engeolabcc.co.zabibliotekanauki.pl

Interactive Table 3: Examples of Sustainable Alternatives in Material Stabilization

| Alternative Material | Application | Scientific Driver / Benefit | Source |

| Calcium/Zinc Systems | PVC Stabilization | Replacement for toxic lead and cadmium stabilizers. | pe100plus.com |

| Calcium Organic Systems | PVC Stabilization | Environmentally friendlier alternative to heavy-metal stabilizers. | pe100plus.com |

| Fly Ash / Rice Husk Ash | Soil Stabilization | Utilizes industrial waste; pozzolanic activity enhances soil strength. | ijcrt.orgbibliotekanauki.pl |

| Geopolymers | Soil Stabilization | Eco-friendly and sustainable; can be processed from waste materials. | lsu.edu |

| Natural Fibers / Waste Plastics | Soil Stabilization | Renewable and/or recycled; reduces waste and reliance on virgin materials. | ijcrt.orgengeolabcc.co.za |

Methodological Standards for Environmental Chemical Characterization in Regulatory Contexts

To enforce regulations and conduct reliable risk assessments, standardized and validated analytical methodologies are essential. The chemical characterization of materials is a fundamental requirement in many regulatory frameworks, providing the data needed to identify and quantify substances of concern. medistri.swisstuvsud.com

While specific standards for Cadmium bis(nonylphenolate) are not detailed in the available literature, the general principles and standards for chemical characterization are well-established and would apply. The international standard ISO 10993-18, Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process, provides a comprehensive framework that is influential beyond the medical device industry. medistri.swissaami.orgjohner-institute.com It outlines a risk-based approach to identifying and quantifying chemical constituents. johner-institute.com

The standard process for regulatory chemical characterization involves several key steps:

Information Gathering: Collecting all available data on the material's composition and manufacturing process. johner-institute.com

Extraction: Using appropriate solvents and conditions (e.g., temperature, time) to simulate the release of chemical substances from the material during its intended use or end-of-life scenario. johner-institute.com

Analysis: Employing advanced analytical techniques to identify and quantify the extracted substances. High-resolution mass spectrometry is a powerful tool for this purpose, capable of both targeted analysis (looking for specific known chemicals) and non-targeted screening (identifying unknown compounds). nih.govresearchcommons.org

Risk Assessment: Using the generated data to perform a toxicological risk assessment. johner-institute.com

Ensuring the quality and comparability of data requires adherence to standardized sampling protocols, rigorous quality control measures (e.g., using blanks and duplicates), and validated analytical methods. solubilityofthings.comresearchgate.net International collaborative projects continue to work on developing and harmonizing advanced methodologies to keep pace with new materials and evolving regulatory needs. nih.govnih.gov

Interdisciplinary Research Perspectives and Future Directions for Cadmium Bis Nonylphenolate Studies

Elucidating Complex Environmental Interactions at the Molecular Level using Advanced Spectroscopic Probes

The environmental fate of Cadmium bis(nonylphenolate) is dictated by the speciation of cadmium and the interactions of the nonylphenolate ligand with environmental matrices. made-in-china.comgoogle.com To date, specific molecular-level investigations on the intact compound are scarce. Future research should prioritize the use of advanced spectroscopic techniques to probe these interactions directly.

X-ray Absorption Spectroscopy (XAS) , including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), stands as a powerful tool. made-in-china.come3s-conferences.org Studies on cadmium complexation with natural organic matter have successfully used EXAFS to determine coordination chemistry, revealing that cadmium binds to sulfur, oxygen, and nitrogen ligands. e3s-conferences.org A similar approach could be applied to Cadmium bis(nonylphenolate) to understand how the cadmium center's coordination environment changes upon interaction with soil and sediment components. This would clarify whether the compound remains intact or dissociates, and how the cadmium speciates.

Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy could be employed to monitor changes in the vibrational modes of the nonylphenolate ligand upon adsorption to soil minerals or humic substances. This would provide insights into the binding mechanisms, such as the involvement of the phenolic oxygen or the alkyl chains.

A key research question is to determine the conditions under which the compound hydrolyzes, releasing cadmium ions (Cd²⁺) and nonylphenol. Time-resolved spectroscopic studies under varying pH and redox conditions would provide critical data on its stability and degradation pathways in different environmental compartments.

Development of Advanced Computational Models for Predicting Environmental Fate and Transport

Predictive modeling is essential for assessing the long-term environmental risks of chemical compounds. While general models for heavy metal transport, such as the Soil and Water Assessment Tool (SWAT) and HYDRUS-2D, exist, they are not parameterized for complex organometallics like Cadmium bis(nonylphenolate). nih.govnih.gov

Future work should focus on developing and validating computational models tailored to organometallic stabilizers. This involves several challenges:

Parameterization: Force fields used in classical molecular dynamics (MD) simulations often lack parameters for metal centers. acs.org Developing accurate parameters for the cadmium-phenolate bond is a critical first step.

Modeling Reactivity: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are necessary to model the electronic structure and reactivity of the compound, including its degradation and interaction with environmental molecules. researchgate.netaip.org These methods can predict reaction mechanisms and thermodynamic properties. researchgate.net

Multi-scale Modeling: Integrating QM calculations with larger-scale MD simulations (QM/MM) can bridge the gap between molecular-level interactions and macroscopic transport phenomena. This would allow for the simulation of the compound's movement through soil and water, considering processes like adsorption, desorption, and degradation. additivesforpolymer.com

These models could predict the partitioning of Cadmium bis(nonylphenolate) between soil, water, and air, its potential for bioaccumulation, and its transformation into more or less toxic byproducts. oronite.comnih.gov

Innovations in Remediation Technologies Informed by Mechanistic Understanding of Degradation Processes

Remediation of sites contaminated with Cadmium bis(nonylphenolate) presents a dual challenge: addressing both heavy metal and persistent organic pollutant contamination. Research into the co-contamination of cadmium and nonylphenol provides a strong foundation for developing targeted remediation strategies. nih.gov

Bioremediation has shown promise. Studies have demonstrated that microorganisms like Pseudomonas aeruginosa, when used in conjunction with plants like ryegrass (phytoremediation), can enhance the removal of both cadmium and nonylphenol from soil. nih.govnih.govresearchgate.net The bacteria can facilitate the biodegradation of nonylphenol and stimulate the plant's uptake of cadmium. nih.govresearchgate.net Future research could investigate microbial strains capable of cleaving the cadmium-phenolate bond directly, potentially detoxifying both components simultaneously. The addition of substances like selenium has been shown to synergistically improve this combined remediation efficiency. nih.gov

Chemical Remediation techniques could also be explored. The application of amendments to soil can change the mobility and bioavailability of contaminants. e3s-conferences.org For Cadmium bis(nonylphenolate), this could involve agents that either precipitate the cadmium as an insoluble salt or promote the oxidative degradation of the nonylphenol moiety.

A mechanistic understanding of the compound's degradation is crucial. For instance, knowing whether degradation proceeds via oxidation of the phenolic group or hydrolysis of the metal-ligand bond will inform the choice of the most effective remediation technology.

Design of Novel Cadmium-Free Nonylphenolate Analogues as an Academic Challenge in Sustainable Chemistry

The most effective long-term solution to the environmental risks posed by Cadmium bis(nonylphenolate) is its replacement with safer, more sustainable alternatives. ontosight.airesearchgate.net This presents a significant challenge and opportunity for sustainable chemistry. The chemical industry is already moving towards cadmium-free stabilizers, with calcium-zinc based systems being a prominent alternative. ontosight.aiadditivesforpolymer.comgdchnv.compvcstabilizer.com

The design of novel cadmium-free analogues can be approached systematically. Zinc, being less toxic than cadmium, is a logical replacement for the metal center. The synthesis of Zinc bis(nonylphenolate) , for example, can be achieved through the reaction of a zinc salt like zinc acetate (B1210297) with nonylphenol.

Further innovation could focus on replacing the nonylphenol ligand itself, which is a known endocrine disruptor. The principles of green chemistry suggest designing chemicals that are inherently less hazardous. kubota.co.jpbund.de This could involve:

Using alternative phenols: Replacing nonylphenol with linear alkylphenols or phenols derived from renewable resources (e.g., lignin) could reduce the endocrine-disrupting potential.

Green Synthesis Routes: Developing synthetic methods that use less hazardous solvents and reagents, or employing biocatalysis, would improve the sustainability profile of the entire lifecycle. rsc.orgekb.eg

The table below compares Cadmium bis(nonylphenolate) with a potential cadmium-free alternative.

| Feature | Cadmium bis(nonylphenolate) | Zinc bis(nonylphenolate) |

| Metal Center | Cadmium (Cd) | Zinc (Zn) |

| Primary Function | PVC Heat Stabilizer ontosight.ai | PVC Heat Stabilizer |

| Known Concerns | Cadmium toxicity, Nonylphenol endocrine disruption ontosight.ai | Nonylphenol endocrine disruption |

| Regulatory Status | Use is restricted/being phased out ontosight.aiflex.com | Generally accepted as a safer alternative to cadmium-based stabilizers gdchnv.com |

| Synthesis | Reaction of cadmium oxide with nonylphenol ontosight.ai | Reaction of a zinc salt with nonylphenol |

This academic challenge pushes chemists to not only replace a hazardous component but to redesign the entire molecule from a lifecycle perspective. researchgate.netkubota.co.jp

Integration of Analytical and Theoretical Approaches for Comprehensive Environmental Assessment and Management Strategies

A holistic environmental risk assessment for Cadmium bis(nonylphenolate) requires the integration of empirical data and predictive models. chemexcil.inicmm.com Currently, risk assessments are often based on the properties of the individual components, cadmium and nonylphenol. service.gov.uk A more accurate approach would consider the compound as a whole.

Integrated Assessment Framework:

Release and Exposure Modeling: Use production and use data to model the release of Cadmium bis(nonylphenolate) from products (e.g., leaching from PVC). ontosight.ai

Environmental Fate Modeling: Employ the advanced computational models described in section 9.2 to predict its transport and transformation in water, soil, and sediment. researchgate.netoronite.com

Speciation Analysis: Use spectroscopic and electrochemical techniques to measure the speciation of cadmium and the concentration of nonylphenol and its degradation products in environmental samples. made-in-china.com

Bioavailability and Toxicity Assessment: Incorporate bioavailability models, such as the Biotic Ligand Model (BLM), which can predict metal toxicity based on water chemistry, to assess the risk to aquatic and terrestrial organisms. nih.gov

Lifecycle Assessment (LCA): Conduct a full LCA, comparing Cadmium bis(nonylphenolate) with its alternatives (e.g., Ca/Zn stabilizers) to inform regulatory and industrial decision-making from a sustainability perspective. researchgate.net

This integrated approach, combining state-of-the-art analytical measurements with predictive theoretical models, would provide a robust foundation for managing the risks associated with Cadmium bis(nonylphenolate) and other similar organometallic compounds. It would support the development of sound environmental policies and guide the transition to safer, sustainable chemical products. kubota.co.jplife-trialkyl.eu

Q & A

Q. What are the established methods for synthesizing cadmium bis(nonylphenolate), and how can its purity be validated experimentally?